3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid
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Overview
Description
3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid is an organic compound with a unique chemical structure. It belongs to the family of benzoic acid derivatives and is a modified version of sulfonamide drugs. The molecular formula of this compound is C17H19N3O6S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid can be achieved through several methods. One common method involves the nitrosation of aniline followed by butylation of the resulting nitrosamine. The compound is then sulfonated and finally coupled with sodium phenoxide. Another efficient method for synthesizing N-nitrosamines, including this compound, involves using tert-butyl nitrite under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and sulfamoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzoic acids
Scientific Research Applications
3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid has shown immense potential in numerous fields of research and industry:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound exhibits significant anti-inflammatory and anti-tumor activity, making it a candidate for various biological studies.
Medicine: It inhibits the activation of nuclear factor-kappa B and tumor necrosis factor-alpha, which are crucial inflammatory mediators. It also induces apoptosis in cancer cells, suggesting potential therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid exerts its effects involves several molecular targets and pathways. It primarily targets inflammatory mediators such as nuclear factor-kappa B and tumor necrosis factor-alpha, inhibiting their activation and thereby reducing inflammation. Additionally, it induces apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.
Comparison with Similar Compounds
Similar Compounds
Bumetanide: A diuretic drug that shares a similar sulfonamide structure.
Furosemide: Another diuretic with a similar mechanism of action.
Torsemide: A loop diuretic with structural similarities.
Uniqueness
3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid is unique due to its nitroso group, which imparts distinct chemical and biological properties. Unlike other sulfonamide derivatives, this compound exhibits significant anti-inflammatory and anti-tumor activities, making it a valuable candidate for further research and development.
Properties
CAS No. |
2490432-02-3 |
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Molecular Formula |
C17H19N3O6S |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C17H19N3O6S/c1-2-3-9-20(19-23)14-10-12(17(21)22)11-15(27(18,24)25)16(14)26-13-7-5-4-6-8-13/h4-8,10-11H,2-3,9H2,1H3,(H,21,22)(H2,18,24,25) |
InChI Key |
PYLMCQWIQTYALH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2)N=O |
Purity |
95 |
Origin of Product |
United States |
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